Cas no 3567-76-8 (4H-1,3-Benzoxazin-4-one,6-amino-2-(2-chloroethyl)-2,3-dihydro-)

4H-1,3-Benzoxazin-4-one,6-amino-2-(2-chloroethyl)-2,3-dihydro- is a heterocyclic compound featuring a benzoxazine core with an amino group at the 6-position and a 2-chloroethyl substituent at the 2-position. This structure imparts reactivity suitable for further functionalization, making it a valuable intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals. The presence of the chloroethyl group allows for nucleophilic substitution reactions, while the amino group offers opportunities for derivatization. Its dihydro-benzoxazinone scaffold contributes to stability while maintaining synthetic versatility. The compound is typically handled under controlled conditions due to the reactive chloroethyl moiety. Its balanced reactivity and structural features make it useful for constructing complex molecular frameworks.
4H-1,3-Benzoxazin-4-one,6-amino-2-(2-chloroethyl)-2,3-dihydro- structure
3567-76-8 structure
Product name:4H-1,3-Benzoxazin-4-one,6-amino-2-(2-chloroethyl)-2,3-dihydro-
CAS No:3567-76-8
MF:C10H11ClN2O2
MW:226.659541368484
CID:307366
PubChem ID:18934

4H-1,3-Benzoxazin-4-one,6-amino-2-(2-chloroethyl)-2,3-dihydro- Chemical and Physical Properties

Names and Identifiers

    • 4H-1,3-Benzoxazin-4-one,6-amino-2-(2-chloroethyl)-2,3-dihydro-
    • 6-amino-2-(2-chloroethyl)-2,3-dihydro-1,3-benzoxazin-4-one
    • ICI 350
    • 4H-1,3-BENZOXAZIN-4-ONE, 2,3-DIHYDRO-6-AMINO-2-(2-CHLOROETHYL)-
    • SCHEMBL26119
    • AKOS040732423
    • Aminochlorthenoxazine
    • AMINOCHLOROTHENOXAZIN
    • 4H-1,3-Benzoxazin-4-one, 6-amino-2-(2-chloroethyl)-2,3-dihydro-
    • 2,3-Dihydro-6-amino-2-(2-chloroethyl)-4H-1,3-benzoxazin-4-one
    • Q27274000
    • 6-AMINO-2-(2-CHLOROETHYL)-2,3-DIHYDRO-4H-1,3-BENZOXAZIN-4-ONE
    • 6-Amino-2-(2-chloroethyl)-2H-1,3-benzoxazin-4-ol
    • 6-Amino-2-chloroethyl-3,4-dihydro-2H-1,3-benzoxazin-4-one
    • AMINOCHLORTHENOXAZIN [MI]
    • 2-(.BETA.-CHLOROETHYL)-2,3-DIHYDRO-4-OXO-6-AMINO-1,3-BENZOXAZINE
    • 6-Amino-2-(2-chloroethyl)-2H-1,3-benzoxazin-4(3H)-one
    • [9-(2-chloroethyl)-7-oxo-10-oxa-8-azabicyclo[4.4.0]deca-2,4,11-trien-4-yl]azanium chloride
    • 2H-1,3-Benzoxazin-4(3H)-one, 6-amino-2-(2-chloroethyl)-
    • 6-AMINO-2-(2-CHLOROETHYL)-3,4-DIHYDRO-2H-1,3-BENZOXAZIN-4-ONE
    • 2-(beta-Chloroethyl)-2,3-dihydro-4-oxo-6-amino-1,3-benzoxazine
    • UNII-AM6P84G66V
    • DTXSID70957052
    • HY-U00152
    • CS-7191
    • Aminochlorthenoxazin
    • ICI-350
    • 3567-76-8
    • AM6P84G66V
    • 6-Amino-2-(2-chloroethyl)-2,3-dihydro-4H-benzo[e][1,3]oxazin-4-one
    • DA-70778
    • Inchi: InChI=1S/C10H11ClN2O2/c11-4-3-9-13-10(14)7-5-6(12)1-2-8(7)15-9/h1-2,5,9H,3-4,12H2,(H,13,14)
    • InChI Key: PCYLDXMXEPSXFW-UHFFFAOYSA-N
    • SMILES: O=C1NC(CCCl)OC2=CC=C(N)C=C12

Computed Properties

  • Exact Mass: 226.050905
  • Monoisotopic Mass: 226.050905
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 250
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 64.4

Experimental Properties

  • Density: 1.3494 (rough estimate)
  • Melting Point: 164°
  • Refractive Index: 1.5500 (estimate)

4H-1,3-Benzoxazin-4-one,6-amino-2-(2-chloroethyl)-2,3-dihydro- Security Information

  • Toxicity:LD50 in mice (mg/kg): 1941 ±108 i.p., 10,000 ±615 orally; in rats (mg/kg): 1500 ±21 i.p. (Baroli)
  • Storage Condition:Please store the product under the recommended conditions in the Certificate of Analysis.

4H-1,3-Benzoxazin-4-one,6-amino-2-(2-chloroethyl)-2,3-dihydro- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce48284-5mg
Aminochlorthenoxazin (ICI 350)
3567-76-8 98%
5mg
¥5349.00 2023-09-08
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce48284-20mg
Aminochlorthenoxazin (ICI 350)
3567-76-8 98%
20mg
¥16048.00 2023-09-08
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
A879389-1mg
Aminochlorthenoxazin
3567-76-8 98%
1mg
¥3,078.00 2022-09-03
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce48284-10mg
Aminochlorthenoxazin (ICI 350)
3567-76-8 98%
10mg
¥9094.00 2023-09-08
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce48284-1mg
Aminochlorthenoxazin (ICI 350)
3567-76-8 98%
1mg
¥2674.00 2023-09-08
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
A879389-5mg
Aminochlorthenoxazin
3567-76-8 98%
5mg
¥6,156.00 2022-09-03

Additional information on 4H-1,3-Benzoxazin-4-one,6-amino-2-(2-chloroethyl)-2,3-dihydro-

4H-1,3-Benzoxazin-4-one,6-amino-2-(2-chloroethyl)-2,3-dihydro (CAS No. 3567-76-8): A Comprehensive Overview

The compound 4H-1,3-Benzoxazin-4-one,6-amino-2-(2-chloroethyl)-2,3-dihydro (CAS No. 3567-76-8) is a fascinating molecule with a complex structure and diverse applications. This benzoxazinone derivative has garnered significant attention in recent years due to its unique chemical properties and potential uses in various fields. In this article, we will delve into the structural characteristics, synthesis methods, applications, and the latest research findings related to this compound.

Structural Insights and Synthesis Methods

The molecular structure of 4H-1,3-Benzoxazin-4-one is characterized by a benzene ring fused with an oxazine ring system. The presence of an amino group at the 6-position and a chloroethyl substituent at the 2-position introduces significant functional diversity to the molecule. The synthesis of this compound typically involves multi-step reactions, often starting from readily available starting materials such as benzaldehyde or phenylacetonitrile. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of this compound.

Chemical Properties and Stability

Understanding the chemical properties of 4H-1,3-Benzoxazin-4-one is crucial for its applications. The molecule exhibits moderate stability under standard conditions but can undergo various transformations under specific reaction conditions. For instance, the amino group at position 6 can act as a nucleophile in substitution reactions, while the chloroethyl group at position 2 can participate in elimination or substitution reactions depending on the reaction environment.

Applications in Pharmaceuticals and Materials Science

The compound has found applications in both pharmaceuticals and materials science. In the pharmaceutical industry, 4H-1,3-Benzoxazin-4-one derivatives are being explored for their potential as anti-inflammatory agents due to their ability to inhibit certain enzymes involved in inflammatory pathways. Recent studies have also highlighted their potential as building blocks for more complex drug molecules.

In materials science, the unique electronic properties of 4H-1,3-Benzoxazin-4-one make it a promising candidate for use in organic electronics. Researchers have investigated its role as a component in organic semiconductors and light-emitting diodes (LEDs), where its ability to facilitate charge transport is highly valued.

Recent Research Developments

Recent research has focused on optimizing the synthesis of 4H-1,3-Benzoxazin-4-one derivatives to enhance their bioavailability and stability. For example, studies have explored the use of green chemistry principles to develop more sustainable synthesis routes for this compound. Additionally, computational chemistry techniques have been employed to predict the electronic properties of this molecule with high accuracy.

Another area of active research is the exploration of 4H-1,3-Benzoxazin-4-one's role in catalysis. Scientists have discovered that certain derivatives of this compound can act as efficient catalysts in organic reactions, particularly in asymmetric synthesis and cross-coupling reactions.

Environmental Considerations and Safety Profile

Evaluating the environmental impact and safety profile of 4H-1,3-Benzoxazin-4-one is essential for its responsible use. Studies have shown that this compound exhibits low toxicity towards aquatic organisms under standard testing conditions. However, further research is needed to assess its long-term environmental fate and potential bioaccumulation.

In terms of safety handling practices, it is recommended to follow standard laboratory protocols when working with this compound. Proper ventilation and personal protective equipment should be used to minimize exposure risks.

Conclusion: The Future Outlook for CAS No. 3567-76-8CAS No. 3567, namely 4H-1,3-Benzoxazin-one, has demonstrated remarkable versatility across multiple disciplines.The ongoing advancements in its synthesis methods and applications suggest that it will continue to play a significant role in both academic research and industrial applications., namely 4H-1,Benzoxazin-, will undoubtedly remain a focal point for researchers seeking innovative solutions across various fields.

Recommend Articles

Recommended suppliers
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
BIOOKE MICROELECTRONICS CO.,LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
BIOOKE MICROELECTRONICS CO.,LTD
pengshengyue
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
pengshengyue
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd